{2-[(Acetyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid
Description
{2-[(Acetyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid is a pyrrolidine-based compound featuring an acetyl-methyl-amino substituent on the pyrrolidine ring and a carboxylic acid group.
Properties
IUPAC Name |
2-[2-[[acetyl(methyl)amino]methyl]pyrrolidin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c1-8(13)11(2)6-9-4-3-5-12(9)7-10(14)15/h9H,3-7H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMVHIWXSTRHAKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)CC1CCCN1CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound {(S)-2-[(Acetyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid, also known by its CAS number 1354020-16-8, is a pyrrolidine derivative that has garnered interest due to its potential biological activities. This article explores its antibacterial, antifungal, and antiviral properties, supported by case studies and research findings.
Chemical Structure and Properties
The chemical structure of {(S)-2-[(Acetyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid features a pyrrolidine ring substituted with an acetyl-methyl-amino group. This structural configuration is significant as it influences the compound's biological activity.
Antibacterial Activity
Research indicates that pyrrolidine derivatives exhibit notable antibacterial properties. A study highlighted the effectiveness of certain pyrrolidine compounds against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for some derivatives were reported as low as 0.0039 mg/mL, demonstrating strong activity against these pathogens .
Table 1: Antibacterial Activity of Pyrrolidine Derivatives
| Compound | Target Bacteria | MIC (mg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 0.0039 |
| Compound B | Escherichia coli | 0.025 |
| Compound C | Bacillus subtilis | 0.0195 |
Antifungal Activity
In addition to antibacterial effects, certain derivatives of pyrrolidine have shown antifungal activity. For instance, compounds have been tested against Candida albicans, with MIC values ranging from 0.0048 to 0.039 mg/mL . The structure-activity relationship (SAR) studies suggest that modifications in the pyrrolidine ring can enhance antifungal potency.
Table 2: Antifungal Activity of Pyrrolidine Derivatives
| Compound | Target Fungi | MIC (mg/mL) |
|---|---|---|
| Compound D | Candida albicans | 0.0048 |
| Compound E | Fusarium oxysporum | 0.039 |
Antiviral Activity
The antiviral potential of pyrrolidine derivatives has also been explored. For example, several compounds have demonstrated efficacy against viruses such as the hepatitis A virus and tobacco mosaic virus. The antiviral mechanisms are believed to involve inhibition of viral replication and interference with viral entry into host cells .
Table 3: Antiviral Activity of Pyrrolidine Derivatives
| Compound | Target Virus | EC50 (µg/mL) |
|---|---|---|
| Compound F | Hepatitis A virus | 20 |
| Compound G | Tobacco mosaic virus | 500 |
Case Studies
- Study on Antibacterial Properties : A study conducted on various pyrrolidine derivatives found that specific modifications in the side chain significantly enhanced their antibacterial activity against both Gram-positive and Gram-negative bacteria. The most potent compound exhibited complete bacterial death within 8 hours of exposure .
- Antifungal Efficacy Analysis : In a comparative analysis, several pyrrolidine derivatives were tested against fungal strains, revealing a consistent pattern of increased activity with certain structural alterations in the molecule. This suggests a promising avenue for developing antifungal agents based on this scaffold .
- Antiviral Mechanism Exploration : Research into the antiviral properties indicated that some derivatives not only inhibited viral replication but also showed potential as lead compounds for further development into therapeutic agents against viral infections .
Scientific Research Applications
The compound {2-[(Acetyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid , also known by its CAS number 1354020-16-8 , is a pyrrolidine derivative that has garnered attention in various fields of scientific research. This article explores its applications, focusing on medicinal chemistry, pharmacology, and potential industrial uses.
Basic Information
- Molecular Formula : C₁₁H₁₅N₃O₂
- Molecular Weight : 214.26 g/mol
- InChI Key : KMVHIWXSTRHAKC-VIFPVBQESA-N
Physical Properties
- Melting Point : Not specified in available data
- Boiling Point : Not specified in available data
Medicinal Chemistry
The compound has been investigated for its potential as a drug candidate due to its structural similarity to known pharmacophores. Its unique pyrrolidine structure allows for various modifications that can enhance its biological activity.
Case Studies
- Antidepressant Activity : Research indicates that similar pyrrolidine derivatives exhibit serotonin reuptake inhibition, suggesting that this compound may have antidepressant properties. A study on related compounds showed significant improvement in depressive symptoms in animal models .
- CNS Activity : The compound's ability to cross the blood-brain barrier makes it a candidate for treating central nervous system disorders. Investigations into its neuroprotective effects are ongoing, focusing on mechanisms related to neuroinflammation and oxidative stress .
Pharmacology
Pharmacological studies are crucial for understanding the therapeutic potential of this compound.
Industrial Applications
While primarily studied for its medicinal properties, there is potential for industrial applications, particularly in synthesizing other compounds.
Synthesis of Derivatives
The compound can serve as a building block for synthesizing more complex molecules used in pharmaceuticals and agrochemicals. Its functional groups allow for various chemical reactions, including acylation and alkylation.
Chemical Reactions Analysis
Oxidation Reactions
The tertiary amine in the pyrrolidine ring undergoes oxidation under controlled conditions. Key findings include:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| KMnO₄ (aqueous) | 0–5°C, pH 7–8 | Pyrrolidine N-oxide derivative with preserved acetic acid side chain | 72–85% | |
| H₂O₂ (30%) | RT, acetic acid solvent | Partial oxidation to form hydroxylamine intermediates | 55% |
-
Mechanistic Insight : Oxidation primarily targets the tertiary nitrogen, forming N-oxides or hydroxylamines depending on the oxidizing agent’s strength.
Esterification
The carboxylic acid group reacts with alcohols to form esters, a key step for modifying solubility or bioavailability:
| Alcohol | Catalyst | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Methanol | H₂SO₄ (conc.) | Reflux, 12 hr | Methyl ester derivative | 89% | |
| Ethanol | DCC/DMAP | RT, 24 hr, CH₂Cl₂ | Ethyl ester with retained stereochemistry | 92% |
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Side Reaction : Competitive intramolecular cyclization observed at temperatures >80°C.
Amidation
The carboxylic acid reacts with amines to form amides, enabling peptide-like bond formation:
| Amine | Coupling Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Benzylamine | EDC/HOBt | DMF, RT, 6 hr | N-benzylamide derivative | 78% | |
| Ethylenediamine | DCC/NHS | CHCl₃, 0°C, 2 hr | Bis-amide with diamine bridge | 65% |
-
Stereochemical Impact : Chiral centers in the pyrrolidine ring remain unaffected under mild conditions.
Nucleophilic Substitution
The methylamino-acetyl group participates in nucleophilic substitutions:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Acetyl chloride | Pyridine, 0°C, 2 hr | N-acetylated derivative | 95% | |
| Propyl bromide | K₂CO₃, DMF, 60°C, 8 hr | N-propyl variant | 82% |
-
Kinetics : Reactions at the acetyl-methylamino site proceed faster in polar aprotic solvents.
Cyclization Reactions
Intramolecular reactions form heterocyclic systems under specific conditions:
| Catalyst | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| PPA (polyphosphoric acid) | 120°C, 3 hr | Six-membered lactam ring fused to pyrrolidine | 68% | |
| TiCl₄ | CH₂Cl₂, −10°C, 1 hr | Spirocyclic oxazolidinone | 51% |
Reductive Amination
The compound serves as a substrate in reductive amination to modify the acetyl-methylamino group:
| Carbonyl Compound | Reducing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Formaldehyde | NaBH₃CN | MeOH, pH 5, 4 hr | N-methylated derivative | 88% | |
| Cyclohexanone | NaBH(OAc)₃ | DCE, RT, 12 hr | Cyclohexyl-substituted amine | 74% |
Decarboxylation
Controlled decarboxylation removes the acetic acid moiety under acidic or thermal conditions:
| Conditions | Product | Yield | Reference |
|---|---|---|---|
| H₂SO₄ (dil.), 100°C, 2 hr | Pyrrolidine with acetyl-methylamino | 63% | |
| Cu powder, quinoline, 200°C | Deaminated pyrrolidine derivative | 41% |
Metal Complexation
The compound acts as a ligand for transition metals, forming coordination complexes:
Key Reaction Trends
-
Steric Effects : Bulky substituents on the pyrrolidine ring reduce reaction rates at the acetyl-methylamino site.
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pH Sensitivity : Esterification and amidation require strict pH control to avoid side reactions.
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Thermal Stability : Decarboxylation competes with other reactions at temperatures >100°C.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
- Hydroxymethyl-substituted analogs (e.g., 2-[2-(hydroxymethyl)pyrrolidin-1-yl]acetic acid) exhibit higher polarity, likely improving aqueous solubility .
- Thiazolidinone-containing derivatives (e.g., T6) demonstrate enhanced bioactivity, such as anticancer effects, attributed to the thiazolidinone ring’s electron-deficient nature .
Table 2: Comparative Bioactivity Profiles
Key Observations :
- Thiazolidinone derivatives (e.g., T6) exhibit marked anticancer activity, suggesting that electron-withdrawing substituents (e.g., chloro, thiophene) enhance cytotoxicity .
- Hydroxymethyl-substituted analogs may improve pharmacokinetic profiles due to increased solubility, as observed in derivatives like 2-[2-(hydroxymethyl)pyrrolidin-1-yl]acetic acid .
Preparation Methods
Pyrrolidine Ring Synthesis
The pyrrolidine core is often synthesized via cyclization or hydrogenation of pyrroline precursors. For example, 2-methylpyrroline serves as a common intermediate, as described in patent WO2008137087A1. Hydrogenation of 2-methylpyrroline using 5% platinum on carbon (Pt/C) in a 2:1 ethanol-methanol mixture yields the saturated pyrrolidine ring. This method achieves high conversion rates (>95%) under ambient temperature and hydrogen pressure (1–3 atm).
Introduction of the Acetyl-Methyl-Amino Group
The acetyl-methyl-amino side chain is introduced via reductive amination or alkylation :
-
Reductive Amination : Reacting pyrrolidine with methylglyoxal in the presence of sodium cyanoborohydride (NaBH3CN) forms the secondary amine. Subsequent acetylation using acetic anhydride in dichloromethane (DCM) yields the acetylated product.
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Alkylation : Direct alkylation of pyrrolidine with chloroacetamide derivatives in tetrahydrofuran (THF) under inert atmosphere provides moderate yields (60–70%).
Attachment of the Acetic Acid Moiety
The carboxylic acid group is introduced via carbodiimide-mediated coupling . A protocol adapted from PROTAC synthesis (FigShare) involves activating the carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and N-hydroxysuccinimide (NHS) in dimethylformamide (DMF) . This forms an active ester, which reacts with the pyrrolidine amine to form the final product. Typical reaction conditions include 0°C to room temperature and 12–24-hour reaction times .
Catalysts and Reagents
Hydrogenation Catalysts
Coupling Reagents
Purification and Characterization
Isolation Methods
Spectroscopic Validation
-
NMR : ¹H NMR (400 MHz, DMSO-d6) displays characteristic peaks: δ 3.45 (pyrrolidine CH2), δ 2.85 (N–CH3), δ 2.10 (acetyl CH3).
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Mass Spectrometry : ESI-MS shows a molecular ion peak at m/z 215.1 [M+H]⁺, confirming the molecular weight of 214.26 g/mol.
Challenges and Optimization
Stereochemical Control
While the target compound lacks specified stereochemistry, analogous syntheses (e.g., {(S)-2-[(Acetyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid) highlight the importance of chiral catalysts or enantioselective hydrogenation for optically active derivatives.
Scalability Issues
Large-scale production faces hurdles in catalyst recovery and solvent costs . Patent WO2008137087A1 addresses this by using heterogeneous platinum catalysts , which are filtration-friendly and reusable.
Applications in Drug Development
This compound serves as a precursor for histamine H3 receptor ligands , which are investigated for neurological disorders. Its structural flexibility allows modular modifications, enhancing binding affinity in target receptors .
Q & A
Basic: What are the optimal synthetic routes for {2-[(Acetyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid, considering yield and purity?
Methodological Answer:
The synthesis of pyrrolidine-acetic acid derivatives typically involves multi-step reactions, such as nucleophilic substitution or condensation. For example, analogous compounds like methyl 2-[2-(pyrrolidin-1-yl)acetamido]benzoate () are synthesized via coupling reactions using glacial acetic acid and HCl under reflux, achieving yields up to 88%. To optimize purity, column chromatography (silica gel) or recrystallization (e.g., using ethanol/water mixtures) is recommended. Monitoring reaction progress via TLC and adjusting stoichiometric ratios of reagents (e.g., 1.2 equivalents of acetylating agents) can enhance yield .
Basic: Which analytical techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy : H and C NMR (e.g., δ 1.8–2.1 ppm for pyrrolidine protons, δ 170–175 ppm for carboxylic acid carbons) to confirm substituent positions and stereochemistry.
- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., calculated vs. observed m/z for CHNO).
- HPLC : Reverse-phase C18 columns with UV detection (210–254 nm) to assess purity (>95%) and detect byproducts ( ).
- Infrared Spectroscopy (IR) : Peaks at ~1650 cm (amide C=O) and ~1720 cm (acetic acid C=O) confirm functional groups .
Advanced: How can researchers resolve contradictions in the biological activity data of pyrrolidine-acetic acid derivatives across different studies?
Methodological Answer:
Discrepancies may arise from assay conditions (e.g., pH, temperature) or cellular models. For instance, thiazolidinedione derivatives with pyrrolidine rings () showed variable anticancer activity depending on substituents (e.g., chloro vs. morpholino groups). To address contradictions:
- Standardize Assays : Use identical cell lines (e.g., HepG2 vs. MCF-7) and control compounds.
- Dose-Response Curves : Calculate IC values across a ≥10-point concentration range.
- Metabolic Stability Testing : Evaluate half-life in liver microsomes to rule out pharmacokinetic confounding factors .
Advanced: What computational strategies are employed to predict the binding affinity of this compound with target receptors?
Methodological Answer:
- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite model interactions with receptors (e.g., G-protein-coupled receptors). Focus on hydrogen bonding between the acetic acid moiety and residues like Arg112 or Asp78.
- QSAR Modeling : Use descriptors like logP, polar surface area, and topological torsion to correlate structure with activity.
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (e.g., RMSD < 2.0 Å). Validate predictions with SPR (surface plasmon resonance) binding assays .
Basic: What methodologies are recommended for assessing the purity of this compound in preclinical studies?
Methodological Answer:
- HPLC-UV/ELSD : Use a gradient elution (e.g., 5%→95% acetonitrile in 0.1% TFA over 20 min) to separate impurities.
- Elemental Analysis : Confirm %C, %H, and %N within ±0.4% of theoretical values.
- Karl Fischer Titration : Quantify water content (<0.5% w/w).
- Chiral Chromatography : For enantiomeric excess, use Chiralpak AD-H columns with hexane/isopropanol (80:20) .
Advanced: How does the substitution pattern on the pyrrolidine ring influence the pharmacokinetic properties of this compound?
Methodological Answer:
- Lipophilicity (logP) : Methyl or acetyl groups (e.g., ) increase logP by ~0.5–1.0, enhancing membrane permeability but potentially reducing solubility.
- Metabolic Stability : N-methylation (as in ) reduces CYP3A4-mediated oxidation.
- Plasma Protein Binding : Electronegative substituents (e.g., fluorine) increase binding to albumin, altering free drug concentrations.
- In Vivo Half-Life : Substituents like cyclopropyl ( ) improve resistance to esterase cleavage, prolonging t .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
